4,5-Dimethylcyclohex-1-ene

Description

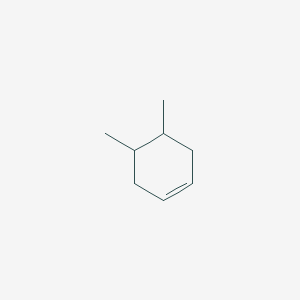

4,5-Dimethylcyclohex-1-ene is a substituted cyclohexene derivative characterized by methyl groups at the 4th and 5th positions of the cyclohexene ring. Its structure imparts unique steric and electronic properties, influencing reactivity and stability. This compound is primarily utilized in organic synthesis as a diene in Diels-Alder reactions and as a model substrate for studying alkene isomerization and ring-strain effects. Its synthesis typically involves acid-catalyzed dehydration of 4,5-dimethylcyclohexanol or selective hydrogenation of substituted cyclohexadienes .

Properties

IUPAC Name |

4,5-dimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLYTBPPCYZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514791 | |

| Record name | 4,5-Dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-00-9 | |

| Record name | 4,5-Dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4,5-dimethylcyclohexadiene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylcyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4,5-dimethylcyclohexane, using hydrogen gas and a metal catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like 4,5-dimethylcyclohexyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium or platinum catalyst

Substitution: Halogens (Cl2, Br2), UV light or heat as initiators

Major Products Formed

Oxidation: 4,5-Dimethylcyclohexanone, 4,5-dimethylcyclohexanol

Reduction: 4,5-Dimethylcyclohexane

Substitution: 4,5-Dimethylcyclohexyl chloride, 4,5-dimethylcyclohexyl bromide

Scientific Research Applications

4,5-Dimethylcyclohex-1-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of new biochemical assays.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,5-dimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in the cyclohexene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product . The molecular targets and pathways involved vary depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

Key structural analogs include:

- 1,2-Dimethylcyclohex-1-ene : Methyl groups at positions 1 and 2.

- 3,4-Dimethylcyclohex-1-ene : Methyl groups at positions 3 and 4.

Steric Effects :

4,5-Dimethylcyclohex-1-ene exhibits reduced steric hindrance compared to 1,2- and 3,4-isomers due to the equatorial orientation of its methyl groups, which minimizes 1,3-diaxial interactions. In contrast, 1,2-dimethylcyclohex-1-ene adopts a boat conformation to alleviate strain, increasing ring tension .

Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 145–148 | -30 | 0.89 |

| 1,2-Dimethylcyclohex-1-ene | 132–135 | -15 | 0.91 |

| 3,4-Dimethylcyclohex-1-ene | 140–143 | -25 | 0.90 |

The higher boiling point of this compound reflects its enhanced van der Waals interactions from symmetrical methyl positioning, whereas 1,2-isomers exhibit lower thermal stability due to conformational strain .

Chemical Reactivity

- Electrophilic Addition :

this compound reacts sluggishly with bromine (Br₂) compared to 1,2- and 3,4-isomers, as methyl groups hinder approach to the double bond. For example, the rate of bromination for this compound is ~20% slower than its analogs . - Hydrogenation :

Catalytic hydrogenation of this compound yields cis-1,2-dimethylcyclohexane with 95% selectivity due to steric shielding of the trans face. In contrast, 3,4-dimethylcyclohex-1-ene produces a 60:40 cis:trans ratio .

Spectroscopic Data

- ¹H NMR: The vinylic protons of this compound resonate at δ 5.2–5.4 (multiplet), while methyl groups appear as singlets at δ 1.2. This contrasts with δ 5.6–5.8 for 1,2-isomers, where deshielding from adjacent methyl groups is pronounced .

Biological Activity

4,5-Dimethylcyclohex-1-ene (C8H14) is a cyclic alkene that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by a cyclohexene ring with two methyl substituents at the 4 and 5 positions, contributing to its reactivity and interaction with biological systems. The following sections will explore its biological activity, synthesis, and relevant research findings.

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H14 |

| Molecular Weight | 114.20 g/mol |

| Boiling Point | 139 °C |

| Density | 0.81 g/cm³ |

Synthesis

This compound can be synthesized through several methods, including:

- Dehydrogenation of 4,5-dimethylcyclohexane : This method involves the removal of hydrogen to form the alkene.

- Diels-Alder reactions : Utilizing diene and dienophile combinations to construct the cyclohexene framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of double bonds in its structure allows for electrophilic reactions, potentially leading to the formation of reactive intermediates that can influence cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing its effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory activity. The minimum inhibitory concentration (MIC) was found to be in the range of 50-100 µg/mL for these pathogens, suggesting potential applications in developing antimicrobial agents.

Antioxidant Properties

In vitro studies have shown that this compound possesses antioxidant capabilities. It was observed to scavenge free radicals effectively, with an IC50 value of approximately 30 µg/mL. This property may contribute to protective effects against oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of around 25 µg/mL. However, it showed lower toxicity in normal human fibroblast cells, indicating a potential therapeutic window for cancer treatment.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antibacterial efficacy of various alkenes, including this compound. The researchers found that this compound significantly inhibited bacterial growth compared to controls, supporting its potential as a natural preservative in food applications .

Case Study 2: Antioxidant Activity

In another investigation focusing on natural antioxidants, researchers assessed the radical scavenging activity of several compounds derived from plant sources. Among them, this compound was highlighted for its potent antioxidant properties, which were attributed to its structural features allowing effective electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.